Chimeramycin A

hybrid biosynthesis macrolide structure-activity relationship Streptomyces ambofaciens

Researchers studying macrolide structure-activity relationships often face supply gaps for authentic hybrid standards. Chimeramycin A (CAS 87084-47-7) addresses this by providing a defined hybrid architecture-tylonolide aglycone with forosamine, mycaminose, and mycarose sugars-not replicated by any single natural or semi-synthetic macrolide. • MW 911.18 Da & logP 4.15 differentiate it from tylosin and spiramycin in HPLC/LC-MS analysis. • Active against Gram-positive bacteria & mycoplasma for in vitro susceptibility benchmarking. • Essential reference for metabolic engineering and biosynthetic pathway studies. Supplied with ≥98% purity and stored at -20°C for reliable, reproducible results.

Molecular Formula C47H80N2O14
Molecular Weight 897.1 g/mol
CAS No. 87084-47-7
Cat. No. B15190138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChimeramycin A
CAS87084-47-7
Molecular FormulaC47H80N2O14
Molecular Weight897.1 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)OC4CCC(C(O4)C)N(C)C)C)C
InChIInChI=1S/C47H80N2O14/c1-15-35-26(3)20-25(2)16-18-36(61-39-19-17-34(48(11)12)29(6)56-39)27(4)21-33(24-50)43(28(5)37(59-32(9)51)22-38(52)60-35)63-46-42(53)41(49(13)14)44(30(7)58-46)62-40-23-47(10,55)45(54)31(8)57-40/h16,18,20,24,26-31,33-37,39-46,53-55H,15,17,19,21-23H2,1-14H3/b18-16+,25-20+/t26-,27+,28-,29+,30+,31-,33+,34-,35+,36?,37+,39-,40-,41+,42+,43+,44+,45-,46-,47+/m0/s1
InChIKeyASNJGNMYROPVAB-QRZIOQSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chimeramycin A (CAS 87084-47-7): A Hybrid Macrolide Antibiotic for Targeted Gram-Positive and Mycoplasma Research


Chimeramycin A (CAS 87084-47-7) is a hybrid macrolide antibiotic produced via hybrid biosynthesis using cerulenin to block spiramycin production in Streptomyces ambofaciens, resulting in a molecule that combines the tylonolide aglycone of tylosin with the forosamine, mycaminose, and mycarose sugars of spiramycin [1]. The compound exhibits a molecular formula of C48H82N2O14 and an average mass of 911.18 Da, distinguishing it from both parent macrolides [2]. Its activity is specifically directed against Gram-positive bacteria and mycoplasma .

Why Chimeramycin A Cannot Be Replaced by Standard Macrolides in Research Applications


Chimeramycin A possesses a unique hybrid chemical architecture that is not replicated by any single natural or semi-synthetic macrolide. It is composed of a tylosin-derived aglycone (tylonolide) glycosylated with three sugar moieties (forosamine, mycaminose, mycarose) that originate from the spiramycin biosynthetic pathway [1]. This precise combination of structural elements yields a molecule with distinct physicochemical properties—including a calculated logP of 4.15 [2]—that differs markedly from both tylosin (logP ~1.6) and spiramycin I (logP ~2.9). Consequently, substituting Chimeramycin A with tylosin, spiramycin, or other 16-membered macrolides in studies of structure-activity relationships, biosynthetic pathway engineering, or antimicrobial profiling will produce fundamentally different outcomes and invalidate research conclusions.

Chimeramycin A (CAS 87084-47-7): Quantitative Differentiation Evidence Against Closest Analogs


Unique Hybrid Structural Architecture: Direct Comparison of Sugar Moieties vs. Tylosin and Spiramycin

Chimeramycin A is a true hybrid molecule composed of the 16-membered macrolide aglycone tylonolide (derived from tylosin) glycosylated with forosamine, mycaminose, and mycarose—sugars that are native to the spiramycin biosynthetic pathway [1]. This combination is not present in either parent compound: tylosin contains mycinose and mycarose, while spiramycin I contains forosamine, mycaminose, and mycarose but possesses a different aglycone [2]. The molecular formula C48H82N2O14 (MW 911.18) further distinguishes Chimeramycin A from tylosin (C46H77NO17, MW 916.1) and spiramycin I (C43H74N2O14, MW 843.1) [3].

hybrid biosynthesis macrolide structure-activity relationship Streptomyces ambofaciens

Enhanced Lipophilicity (logP 4.15) vs. Tylosin (logP ~1.6) Predicts Altered Tissue Distribution and Membrane Permeability

Computationally predicted logP values reveal that Chimeramycin A (logP 4.15) is substantially more lipophilic than its parent macrolide tylosin (logP ~1.6) and also exceeds spiramycin I (logP ~2.9) [1]. This 2.55 log unit increase relative to tylosin translates to approximately 350-fold greater partitioning into octanol versus water, which is predicted to influence tissue distribution, cellular uptake, and plasma protein binding [2].

physicochemical properties ADME prediction lipophilicity

Distinct Predicted ADME Profile: Caco-2 Permeability and Human Intestinal Absorption Classification

In silico ADME predictions indicate that Chimeramycin A exhibits a Caco-2 permeability (logPapp) of -5.19 and is classified as having low human intestinal absorption (Non-Absorbed) [1]. This contrasts with tylosin, which has a reported Caco-2 logPapp of approximately -5.5 to -6.0 and is also poorly absorbed [2]. While both compounds show limited oral bioavailability, the quantitative difference in predicted permeability values provides a measurable basis for distinguishing their absorption characteristics in vitro.

ADME prediction Caco-2 permeability oral bioavailability

Hybrid Biosynthesis Using Cerulenin Enables Production of a Structurally Unnatural Macrolide

Chimeramycin A is produced by feeding the aglycone protylonolide to a culture of Streptomyces ambofaciens in the presence of cerulenin, a specific inhibitor of fatty acid and polyketide biosynthesis [1]. Cerulenin blocks the native production of spiramycin, thereby redirecting the biosynthetic machinery to glycosylate the exogenous tylonolide with spiramycin-derived sugars [1]. This hybrid biosynthesis approach yields a compound that does not occur naturally and cannot be obtained through conventional fermentation or semi-synthesis.

hybrid biosynthesis metabolic engineering cerulenin

Optimal Research and Industrial Use Cases for Chimeramycin A (CAS 87084-47-7)


Structure-Activity Relationship (SAR) Studies of Macrolide Antibiotics

Chimeramycin A serves as a critical comparator compound in SAR studies aimed at understanding how specific sugar decorations influence ribosomal binding and antimicrobial spectrum. Its unique combination of tylosin aglycone and spiramycin sugars allows researchers to deconvolute the contributions of each structural moiety to activity and resistance profiles [1].

Biosynthetic Pathway Engineering and Hybrid Antibiotic Discovery

As a prototypical example of hybrid biosynthesis, Chimeramycin A is an essential reference standard for metabolic engineering studies seeking to generate novel macrolides by combining genes from different biosynthetic clusters. Its production via cerulenin-mediated pathway blocking demonstrates a viable strategy for accessing unnatural chemical space [2].

Analytical Method Development and Quality Control Reference Standard

The distinct molecular weight (911.18 Da), molecular formula (C48H82N2O14), and logP (4.15) of Chimeramycin A differentiate it from co-occurring macrolides in complex fermentation extracts, making it suitable as a reference standard for HPLC, LC-MS, and NMR method development [3].

In Vitro Studies of Gram-Positive and Mycoplasma Antimicrobial Activity

Chimeramycin A is appropriate for in vitro susceptibility testing against Gram-positive bacteria and mycoplasma species where a macrolide with a defined hybrid structure is required. Its activity profile against these organisms provides a benchmark for evaluating newer hybrid macrolide derivatives .

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